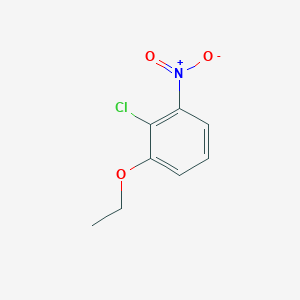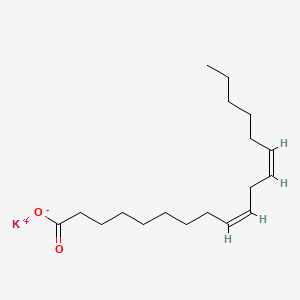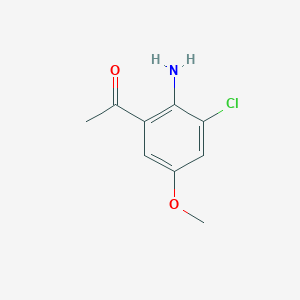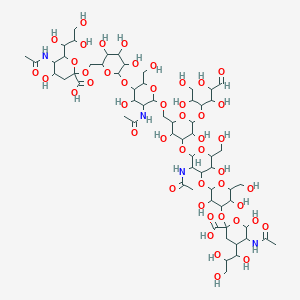
Disialyllacto-N-hexaose I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialyllacto-N-hexaose I, also known as dslnh-I, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. Disialyllacto-N-hexaose I is soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Necrotizing Enterocolitis
Disialyllacto-N-hexaose I has shown significant promise in therapeutic applications, particularly in the prevention and treatment of necrotizing enterocolitis (NEC) in neonatal rats. Synthetic α2-6-linked disialyl hexasaccharides, including variants of Disialyllacto-N-hexaose I, have been efficiently synthesized and demonstrated protective effects against NEC in preterm infants. These findings suggest potential clinical applications in treating this severe intestinal disorder in preterm infants (Yu et al., 2014).
Role in Human Milk and Infant Health
Disialyllacto-N-hexaose I, as a component of human milk oligosaccharides (HMOs), plays a crucial role in infant health. Studies have investigated the concentration of various HMOs, including Disialyllacto-N-hexaose I, in human milk and their associations with maternal characteristics and infant growth. The presence and concentration of these oligosaccharides are linked to factors such as maternal obesity and can have significant implications on infant adiposity (Saben et al., 2021).
Diagnostic and Therapeutic Applications in Oncology
Disialyllacto-N-hexaose I and its derivatives have been identified in human milk and are also considered as potential tumor-associated antigens. The synthesis of di- and trifucosylated derivatives of para-lacto-N-hexaose, which include structures similar to Disialyllacto-N-hexaose I, suggests potential applications in oncology, especially in the context of cancer diagnostics and therapeutics (Nilsson et al., 1991).
Impact on Breastfeeding and Maternal Factors
The concentration of Disialyllacto-N-hexaose I in human milk is influenced by various maternal characteristics and environmental factors. Studies have explored how these oligosaccharides, including Disialyllacto-N-hexaose I, vary with maternal secretor status, parity, ethnicity, and environmental conditions. These variations in HMO concentrations, including Disialyllacto-N-hexaose I, can influence breastfeeding duration and infant health outcomes (Azad et al., 2018).
Eigenschaften
CAS-Nummer |
137636-98-7 |
|---|---|
Produktname |
Disialyllacto-N-hexaose I |
Molekularformel |
C62H102N4O47 |
Molekulargewicht |
1655.5 g/mol |
IUPAC-Name |
5-acetamido-2-[2-[3-acetamido-2-[2-[[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-hydroxy-4-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C62H102N4O47/c1-16(74)63-31-20(35(83)22(79)7-67)5-62(60(98)99,113-53(31)95)112-52-40(88)27(12-72)103-58(46(52)94)109-49-34(66-19(4)77)55(102-26(11-71)39(49)87)110-51-41(89)29(105-57(45(51)93)107-47(25(82)10-70)36(84)23(80)8-68)14-100-54-33(65-18(3)76)42(90)48(28(13-73)104-54)108-56-44(92)43(91)38(86)30(106-56)15-101-61(59(96)97)6-21(78)32(64-17(2)75)50(111-61)37(85)24(81)9-69/h8,20-58,67,69-73,78-95H,5-7,9-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99) |
InChI-Schlüssel |
UUZWLWYXBNTJDG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O |
Andere CAS-Nummern |
137636-98-7 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




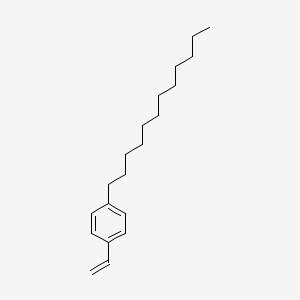
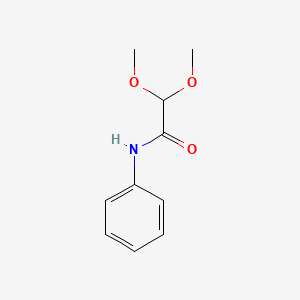
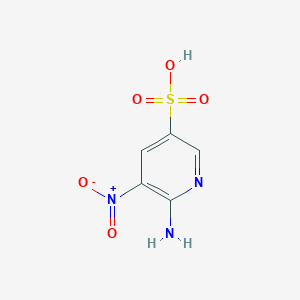
![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane](/img/structure/B1629034.png)

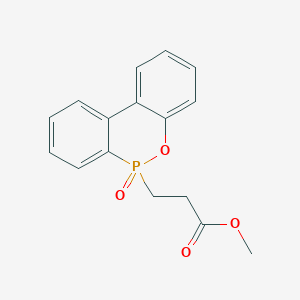
![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)


